![molecular formula C16H15FN4S B5869235 3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine CAS No. 618416-12-9](/img/structure/B5869235.png)
3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
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Overview
Description
3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that belongs to the class of triazole derivatives. It has been the focus of scientific research due to its potential applications in various fields, including medicinal chemistry, drug development, and material science.
Mechanism of Action
The exact mechanism of action of 3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets, such as enzymes and receptors. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. By inhibiting this enzyme, 3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine may enhance the levels of acetylcholine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects:
3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, which can lead to their destruction. It has also been shown to inhibit the growth of fungi and bacteria, which can help in the treatment of infections. In addition, it has been reported to exhibit antioxidant and anti-inflammatory activities, which can help in the prevention and treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its high potency and selectivity towards specific targets. This can help in the development of more effective and safer drugs. However, one of the limitations is its potential toxicity and side effects, which can limit its use in humans.
Future Directions
There are several future directions for the research on 3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. One of the areas of interest is the development of more potent and selective inhibitors of enzymes and receptors. Another area of interest is the investigation of its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, the development of materials with unique properties using 3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is also an area of future research.
Synthesis Methods
The synthesis of 3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine involves the reaction of 4-ethyl-5-mercapto-1H-1,2,4-triazole with 3-fluorobenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromopyridine. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antifungal, and antimicrobial activities. It has also been studied as a potential inhibitor of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. In addition, it has been investigated for its potential use in the development of materials with unique properties, such as luminescence and conductivity.
properties
IUPAC Name |
3-[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4S/c1-2-21-15(13-6-4-8-18-10-13)19-20-16(21)22-11-12-5-3-7-14(17)9-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMHWZYNXMPBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
618416-12-9 |
Source
|
Record name | 3-(4-ETHYL-5-((3-FLUOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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